6-Cyanopyridine-3-sulfonyl chloride
Overview
Description
6-Cyanopyridine-3-sulfonyl chloride is an organic compound with the molecular formula C6H3ClN2O2S It is a derivative of pyridine, featuring a cyano group at the 6-position and a sulfonyl chloride group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyanopyridine-3-sulfonyl chloride typically involves the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride. The reaction is carried out by adding phosphorus pentachloride to a reaction solution containing pyridine-3-sulfonic acid in multiple divided portions, either stepwise or continuously. This process ensures the sequential reaction of pyridine-3-sulfonic acid with phosphorus pentachloride to produce pyridine-3-sulfonyl chloride .
Industrial Production Methods
For industrial production, the method described above can be scaled up. The reaction solution is subjected to distillation under reduced pressure to purify the pyridine-3-sulfonyl chloride. This method is advantageous as it reduces the production of byproducts and increases the yield compared to conventional methods .
Chemical Reactions Analysis
Types of Reactions
6-Cyanopyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Suzuki–Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters under mild conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can be sulfonamides, sulfonate esters, or sulfonothioates.
Coupling Products: The major products are biaryl compounds formed through the coupling of the pyridine ring with an aryl or vinyl group.
Scientific Research Applications
6-Cyanopyridine-3-sulfonyl chloride has several applications in scientific research:
Biology: It can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.
Medicine: It serves as a building block for the synthesis of potential therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Cyanopyridine-3-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate products. The cyano group can also participate in various reactions, adding to the compound’s versatility .
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-sulfonyl chloride: Lacks the cyano group, making it less versatile in certain reactions.
6-Cyanopyridine: Lacks the sulfonyl chloride group, limiting its reactivity towards nucleophiles.
Pentachloropyridine: Contains multiple chlorine atoms, making it highly reactive but less specific in its applications.
Uniqueness
6-Cyanopyridine-3-sulfonyl chloride is unique due to the presence of both the cyano and sulfonyl chloride groups. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications .
Properties
IUPAC Name |
6-cyanopyridine-3-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O2S/c7-12(10,11)6-2-1-5(3-8)9-4-6/h1-2,4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOYFAYYJPORLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1S(=O)(=O)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677632 | |
Record name | 6-Cyanopyridine-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20677632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
928139-31-5 | |
Record name | 6-Cyano-3-pyridinesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=928139-31-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Cyanopyridine-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20677632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-cyanopyridine-3-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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